2-((3-Ethylaminopropyl)amino)ethanethiol dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Ethylaminopropyl)amino)ethanethiol dihydrochloride involves the reaction of 2-chloroethanethiol with 3-ethylaminopropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature range of 50-70°C. The product is then purified through recrystallization to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2-((3-Ethylaminopropyl)amino)ethanethiol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Disulfides.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-((3-Ethylaminopropyl)amino)ethanethiol dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protective agent for thiol groups.
Biology: Acts as a cytoprotective agent, protecting cells from oxidative stress.
Medicine: Active metabolite of amifostine, used to protect normal tissues during chemotherapy and radiation therapy.
Industry: Employed in the synthesis of various pharmaceuticals and as a stabilizer in chemical formulations
Mechanism of Action
The compound exerts its effects primarily through its thiol group, which can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. It activates and reactivates the p53 protein, which plays a crucial role in cell cycle regulation and apoptosis. This mechanism is particularly beneficial in protecting normal tissues during cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Amifostine: The parent compound, used as a cytoprotective agent.
2-((3-Aminopropyl)amino)ethanethiol: A similar compound with a different alkyl group.
2-((3-Methylaminopropyl)amino)ethanethiol: Another derivative with a methyl group instead of an ethyl group
Uniqueness
2-((3-Ethylaminopropyl)amino)ethanethiol dihydrochloride is unique due to its specific structure, which provides enhanced cytoprotective properties compared to its analogs. Its ability to scavenge ROS and activate p53 makes it particularly effective in reducing the side effects of chemotherapy and radiation therapy .
Properties
CAS No. |
23563-73-7 |
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Molecular Formula |
C7H19Cl2NS |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
5-(ethylamino)pentane-1-thiol;dihydrochloride |
InChI |
InChI=1S/C7H17NS.2ClH/c1-2-8-6-4-3-5-7-9;;/h8-9H,2-7H2,1H3;2*1H |
InChI Key |
RWQNPTACHKWROK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCCCS.Cl.Cl |
Origin of Product |
United States |
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